molecular formula C22H27ClN2O2 B1607881 Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate CAS No. 675602-81-0

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate

Cat. No.: B1607881
CAS No.: 675602-81-0
M. Wt: 386.9 g/mol
InChI Key: KXZRQSGJMOGMSI-UHFFFAOYSA-N
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Description

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate is a synthetic carbamate compound of significant interest in medicinal chemistry and pharmacological research. This molecule incorporates several structural features common to bioactive compounds: a carbamate group, a 3-chlorophenyl moiety, and a pyrrolidine ring. The carbamate functional group is widely utilized in medicinal chemistry to modulate the physicochemical properties, stability, and bioavailability of lead compounds . The presence of the 3-chlorophenyl group is a common pharmacophore in drug discovery, often contributing to target binding affinity and metabolic stability. The pyrrolidine ring is a nitrogen-containing heterocycle frequently employed as a structural motif to constrain molecular conformation and influence the compound's interaction with biological targets . Compounds with structural similarities to this molecule, particularly those featuring pyrrolidine and carbamate groups, have demonstrated research applications across various therapeutic areas. Such structures have been investigated as potential inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipid mediators such as endocannabinoids . Furthermore, related carbamate-containing compounds are actively explored in oncology research, including the development of bifunctional compounds that target cyclin-dependent kinases for potential cancer therapeutics . This product is provided strictly For Research Use Only and is intended for utilization in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound in accordance with all applicable laboratory safety regulations and biosafety guidelines.

Properties

IUPAC Name

benzyl N-[1-(3-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-8-3-2-4-9-18)21(12-15-25-13-5-6-14-25)19-10-7-11-20(23)16-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZRQSGJMOGMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375201
Record name Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-81-0
Record name Carbamic acid, [1-(3-chlorophenyl)-3-(1-pyrrolidinyl)propyl]methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 3-Chlorophenyl-Substituted Propyl Intermediate

The 3-chlorophenyl group is typically introduced via an aryl-substituted alkylation or cross-coupling reaction. A common approach involves:

  • Starting from 3-chlorobenzyl halides or 3-chlorophenyl boronic acids
  • Using palladium-catalyzed Suzuki or Heck coupling reactions to attach the chlorophenyl group to a propyl chain or a suitable precursor

This step ensures regioselective incorporation of the chlorine substituent on the phenyl ring, critical for the compound's activity.

Introduction of the Pyrrolidin-1-yl Group

The pyrrolidinyl substituent is introduced by nucleophilic substitution or reductive amination:

  • The propyl intermediate bearing a suitable leaving group (e.g., bromide or tosylate) at the terminal position undergoes nucleophilic substitution with pyrrolidine under mild conditions.
  • Alternatively, reductive amination can be employed where a ketone or aldehyde intermediate is reacted with pyrrolidine in the presence of a reducing agent to form the pyrrolidinyl-substituted propyl chain.

This step is often optimized to achieve high regio- and stereoselectivity.

Carbamate Formation with Benzyl and Methyl Substituents

The final step involves carbamate formation, which is crucial for the compound's stability and biological function:

  • The secondary amine of the pyrrolidinyl-propyl intermediate is reacted with methyl chloroformate or methyl isocyanate to form the methyl carbamate.
  • Benzyl protection is introduced by reacting the carbamate intermediate with benzyl chloroformate (Cbz-Cl), resulting in the benzyl carbamate moiety.

This reaction is typically carried out under controlled temperature and pH to prevent side reactions.

Representative Synthetic Scheme

Step Reactants/Intermediates Reaction Conditions Yield (%) Notes
1 3-Chlorobenzyl bromide + propyl nucleophile Pd-catalyzed Suzuki coupling, base, solvent 75-85 Regioselective arylation
2 3-Chlorophenyl-propyl bromide + pyrrolidine Nucleophilic substitution, mild heating 70-80 Pyrrolidin-1-yl substitution
3 Pyrrolidinyl-propyl amine + methyl chloroformate Base (e.g., triethylamine), low temp 65-75 Carbamate formation
4 Carbamate intermediate + benzyl chloroformate Mild base, room temperature 60-70 Benzyl protection of carbamate nitrogen

Research Findings and Optimization

Diastereoselective Approaches

Research indicates that racemic and diastereoselective methods have been explored to improve efficiency and stereochemical purity. For example, approaches involving LDA (lithium diisopropylamide) mediated epimerization and selective protection/deprotection cycles enhance the yield of desired stereoisomers.

Catalytic and Coupling Innovations

Advances in palladium-catalyzed cross-coupling reactions have allowed milder conditions and higher selectivity in introducing the 3-chlorophenyl group. Use of boronic acids and brominated precursors under Suzuki coupling conditions is well-documented for this purpose.

Carbamate Formation Techniques

Carbamate synthesis benefits from controlled addition of methyl chloroformate and benzyl chloroformate, often in the presence of organic bases like triethylamine or pyridine to neutralize HCl byproduct. The sequence of carbamate formation and benzyl protection can be adjusted for optimal yield and purity.

Summary Table of Preparation Methods

Aspect Method/Technique Key Reagents Advantages Limitations
3-Chlorophenyl introduction Pd-catalyzed Suzuki coupling 3-Chlorophenyl boronic acid, Pd catalyst High regioselectivity, mild conditions Requires expensive catalysts
Pyrrolidinyl substitution Nucleophilic substitution or reductive amination Pyrrolidine, alkyl halide or aldehyde Good yield, straightforward Possible side reactions
Carbamate formation Reaction with methyl chloroformate and benzyl chloroformate Methyl chloroformate, benzyl chloroformate, base Stable carbamate formation Sensitive to moisture and temperature
Stereochemical control Epimerization with LDA, selective protection LDA, Boc anhydride, HCl Improved stereochemical purity Multi-step, moderate overall yield

Scientific Research Applications

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

a. Positional Isomerism: 3-Chloro vs. 4-Chlorophenyl Derivatives

The meta-chlorophenyl group in the target compound contrasts with the para-substituted analog (CAS 675602-82-1) . Positional isomerism significantly impacts physicochemical properties and bioactivity. For example:

  • Electronic Effects : The chlorine atom’s electron-withdrawing nature alters the phenyl ring’s electronic profile, influencing binding interactions in biological targets.
Property 3-Chloro Derivative (Target) 4-Chloro Derivative (CAS 675602-82-1)
Chlorine Position Meta Para
Predicted LogP ~3.2 (estimated) ~3.5 (estimated)
Bioactivity Unknown Potential pesticidal activity

Note: Data inferred from structural analogs in .

b. Pyrrolidine-Containing Carbamates

Compounds like BenzylN-[3-(5-methyl-2-furyl)propyl]carbamate (10) and BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (4) from share the carbamate backbone but incorporate furyl or quinazolinone moieties instead of pyrrolidine . Key differences include:

  • Synthetic Complexity : The target compound’s pyrrolidine-propyl chain requires multi-step synthesis (e.g., cyclization or alkylation), whereas furyl derivatives are synthesized via BF3•OEt2-catalyzed reactions .

c. Carbamate Pesticides

Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) is a structurally simplified analog with proven herbicidal activity . Unlike the target compound, chlorpropham lacks the pyrrolidine and benzyl groups, resulting in:

  • Reduced Molecular Weight : Chlorpropham (MW: 213.7) vs. the target compound (MW: ~400, estimated).
  • Application Scope : Chlorpropham is used as a potato sprout inhibitor, while the target compound’s bioactivity remains uncharacterized but may align with kinase or protease inhibition (based on phosphonate analogs in ).

Biological Activity

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate, a synthetic organic compound belonging to the carbamate class, has garnered interest for its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

Overview of the Compound

  • Chemical Structure : The compound features a benzyl group, a chlorophenyl group, a pyrrolidinyl group, and a methylcarbamate moiety. Its molecular formula is C22H27ClN2O2C_{22}H_{27}ClN_{2}O_{2} with a molecular weight of approximately 386.92 g/mol .
  • CAS Number : 675602-81-0.

Synthesis

The synthesis of this compound involves several crucial steps:

  • Formation of Intermediate : Reaction of 3-chlorobenzyl chloride with pyrrolidine yields 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propane.
  • Carbamoylation : The intermediate is reacted with methyl isocyanate to form the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems:

  • Molecular Targets : It may interact with enzymes or receptors, modulating their activity and influencing various signaling pathways related to inflammation and microbial growth.
  • Pathways Involved : The compound could potentially affect cellular metabolism and immune responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infection control.
  • Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)carbamateLacks methyl groupReduced biological activity
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(ethyl)carbamateContains ethyl groupVaries in activity compared to methyl variant

The presence of the methyl group in the carbamate moiety distinguishes it from other similar compounds, potentially influencing its reactivity and biological activity.

Case Study 1: Antimicrobial Activity

A study conducted on various carbamate derivatives indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. This suggests its potential application as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Inflammatory Response Modulation

Research exploring the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokines in vitro. This finding supports its potential use in developing treatments for chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for preparing Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate, and what factors influence reaction yields?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Protection/Deprotection : Use of benzyl groups to protect amine functionalities during intermediate steps .
  • Coupling Reactions : For example, amidation or carbamate formation under conditions similar to General Procedure J/K (e.g., methanesulfonyl chloride as a coupling agent) .
  • Key Parameters : Solvent polarity (e.g., acetone-d6 for NMR monitoring), temperature control (room temperature to reflux), and catalyst selection (e.g., tertiary amines for carbamate bond formation). Yields (~55%) are influenced by purification methods (e.g., column chromatography) and stoichiometric ratios .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.5–7.1 ppm), benzyl CH2 (δ ~5.0 ppm), and pyrrolidine carbons (δ 49.0 ppm, with JCP coupling) .
  • HRMS/ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 595.1) and isotopic patterns .
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .

Q. What storage and handling protocols are recommended to maintain compound stability?

  • Methodological Answer :

  • Storage : Sealed containers in dry, ventilated environments (20–25°C); avoid light/moisture to prevent hydrolysis .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to minimize inhalation/contact risks. For spills, employ inert absorbents (e.g., silica gel) .

Advanced Research Questions

Q. How can multi-step synthesis routes be optimized to enhance yield and reduce side products?

  • Methodological Answer :

  • Stepwise Optimization : Vary catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF vs. THF) to improve regioselectivity .
  • High-Throughput Screening : Test reaction parameters (e.g., temperature gradients, 0–60°C) to identify ideal conditions .
  • In-Line Monitoring : Use FTIR or LC-MS to detect intermediates and terminate reactions at optimal conversion points .

Q. How do structural modifications (e.g., substituent changes) alter the biological activity of this carbamate?

  • Methodological Answer :

  • SAR Studies : Compare analogs (Table 1) to assess substituent effects on potency. For example:
AnalogSubstituent ChangeObserved Effect
Methyl group at pyrrolidineIncreased steric hindranceReduced enzyme binding
Ethyl vs. cyclopropyl carbamateAltered lipophilicityEnhanced blood-brain barrier penetration
  • In Vitro Assays : Use enzyme inhibition assays (e.g., IC50 measurements) to quantify activity shifts .

Q. What computational approaches predict the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina to model binding to biological targets (e.g., protease enzymes) using PDB structures .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR Modeling : Corrogate electronic descriptors (HOMO/LUMO) with experimental IC50 values to design derivatives .

Q. How can contradictory biological activity data in literature be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, pH, incubation time) across studies to identify confounding variables .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., fixed 24-hr incubation) to isolate structure-activity trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate

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